molecular formula C9H4BrF2N B14033755 8-Bromo-5,7-difluoroquinoline

8-Bromo-5,7-difluoroquinoline

Cat. No.: B14033755
M. Wt: 244.03 g/mol
InChI Key: AQSWOVICBRVXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5,7-difluoroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct bromination of 5,7-difluoroquinoline using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5,7-difluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-5,7-difluoroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.

    Industry: Used in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and replication. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5,7-difluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

8-bromo-5,7-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-8-7(12)4-6(11)5-2-1-3-13-9(5)8/h1-4H

InChI Key

AQSWOVICBRVXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2F)F)Br)N=C1

Origin of Product

United States

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